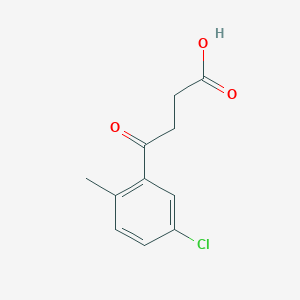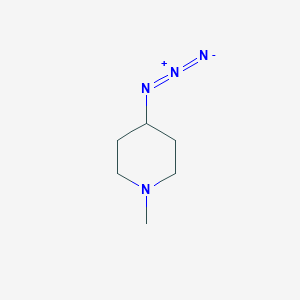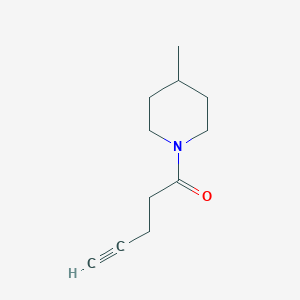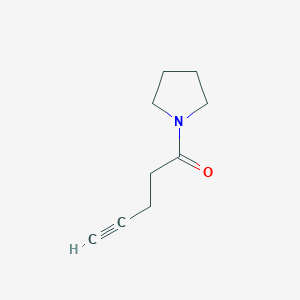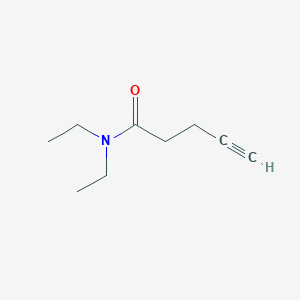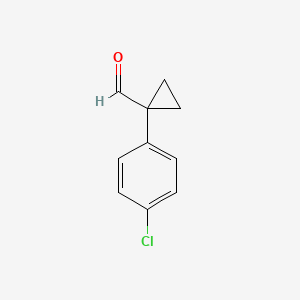
2-(4-iso-Propylphenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iso-Propylphenyl)ethanethiol is an organic compound with the molecular formula C11H16S. It belongs to the class of thiols, which are sulfur-containing organic compounds characterized by the presence of a thiol group (-SH). This compound is known for its distinct odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 4-iso-propylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reduced using lithium aluminum hydride to yield the desired thiol . Another method involves the reaction of 4-iso-propylphenylacetonitrile with hydrogen sulfide in the presence of a catalyst to produce the thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols can be reduced to form the corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents such as bromine or chlorine
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids
Reduction: Corresponding alkanes
Substitution: Halogenated compounds
Scientific Research Applications
2-(4-iso-Propylphenyl)ethanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-iso-Propylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial in redox reactions and can affect cellular signaling pathways .
Comparison with Similar Compounds
2-(4-iso-Propylphenyl)ethanethiol can be compared with other thiols such as ethanethiol, butanethiol, and methanethiol. These compounds share similar chemical properties but differ in their molecular structures and specific applications . For example:
Ethanethiol: Known for its use as an odorant in natural gas.
Butanethiol: Used in the synthesis of pharmaceuticals and agrochemicals.
Methanethiol: Used in the production of methionine, an essential amino acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYVKOGBOBKBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
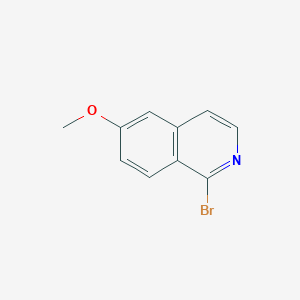
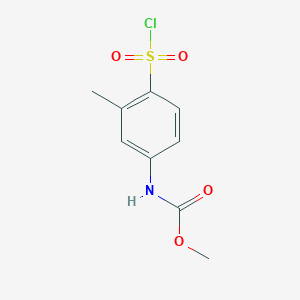
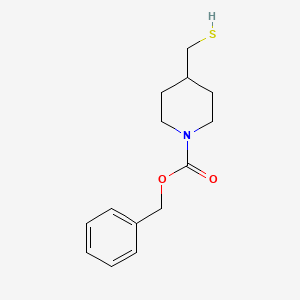
![N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide](/img/structure/B7906933.png)
